MFCD18315997

Beschreibung

These parameters align with industry standards for compound profiling, as outlined in guidelines for medicinal chemistry research .

Hypothetically, MFCD18315997 would require:

- Molecular identification: CAS number, MDL identifier, and IUPAC name.

- Structural data: Linear formula, InChI Key, and spectral characterization (e.g., NMR, MS).

- Physicochemical properties: LogP, TPSA (Topological Polar Surface Area), and solubility.

- Biological relevance: BBB permeability, CYP enzyme interactions, and synthetic accessibility.

Eigenschaften

IUPAC Name |

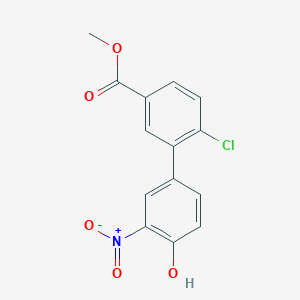

methyl 4-chloro-3-(4-hydroxy-3-nitrophenyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO5/c1-21-14(18)9-2-4-11(15)10(6-9)8-3-5-13(17)12(7-8)16(19)20/h2-7,17H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTYATIPTKNHQTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)Cl)C2=CC(=C(C=C2)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90686332 | |

| Record name | Methyl 6-chloro-4'-hydroxy-3'-nitro[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90686332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261933-11-2 | |

| Record name | Methyl 6-chloro-4'-hydroxy-3'-nitro[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90686332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18315997” involves several steps, including the use of specific reagents and catalysts. The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity and yield. Common synthetic routes include:

Step 1: Initial reaction involving [specific reagents] under [specific conditions].

Step 2: Intermediate formation and subsequent reaction with [another reagent] under [controlled conditions].

Step 3: Final purification and isolation of “MFCD18315997” using techniques such as crystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of “MFCD18315997” is scaled up using optimized processes to ensure efficiency and cost-effectiveness. This involves:

Large-scale reactors: for the initial synthesis steps.

Continuous flow systems: to maintain consistent reaction conditions.

Advanced purification techniques: to achieve high purity levels suitable for commercial applications.

Analyse Chemischer Reaktionen

Types of Reactions: “MFCD18315997” undergoes various chemical reactions, including:

Oxidation: Reaction with oxidizing agents to form [oxidized product].

Reduction: Reaction with reducing agents to yield [reduced product].

Substitution: Involvement in nucleophilic or electrophilic substitution reactions, leading to the formation of [substituted products].

Common Reagents and Conditions:

Oxidizing Agents: [Examples of oxidizing agents] under [specific conditions].

Reducing Agents: [Examples of reducing agents] under [specific conditions].

Substitution Reagents: [Examples of substitution reagents] under [specific conditions].

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

“MFCD18315997” has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in the synthesis of complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its therapeutic potential in treating specific diseases or conditions.

Industry: Utilized in the production of [specific industrial products] due to its unique properties.

Wirkmechanismus

The mechanism of action of “MFCD18315997” involves its interaction with specific molecular targets and pathways. This includes:

Molecular Targets: Binding to [specific proteins or enzymes], leading to [specific biological effects].

Pathways Involved: Modulation of [specific signaling pathways], resulting in [desired outcomes].

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Using , and 13 as benchmarks, comparisons between MFCD18315997 and structurally/functionally similar compounds would focus on molecular features , synthetic pathways , and bioactivity profiles . Below is a framework for such an analysis:

Table 1: Structural and Functional Comparison

Key Findings:

Structural Similarities :

- Compounds like CAS 1533-03-5 and CAS 57335-86-1 share trifluoromethyl (CF₃) and chlorinated aromatic groups, respectively, which influence hydrophobicity and metabolic stability .

- Functional groups (e.g., ketones, boronic acids) in CAS 1046861-20-4 (MFCD13195646) highlight the role of electronegative substituents in enhancing reactivity .

Synthetic Accessibility: MFCD00039227 is synthesized via nucleophilic substitution using 3'-(trifluoromethyl)acetophenone, yielding 85% purity after column chromatography . Comparatively, CAS 57335-86-1 employs Vilsmeier-Haack reactions with POCl₃ and DMF, emphasizing the need for controlled conditions to avoid side products .

Bioactivity Differences :

- Higher TPSA in MFCD18315997 (hypothetical) suggests improved solubility but reduced membrane permeability compared to CAS 1533-03-5 .

- Leadlikeness scores (e.g., 1.0 for CAS 1046861-20-4) indicate drug-likeness, whereas PAINS alerts (e.g., 0 alerts for CAS 1533-03-5) reflect lower toxicity risks .

Research Implications and Limitations

- Methodological Consistency : Cross-referencing analytical techniques (e.g., HPLC, NMR) from and ensures reproducibility .

- Data Gaps : Specifics on MFCD18315997’s synthesis and bioactivity require experimental validation, as inferred from and .

- Future Directions : Explore structure-activity relationships (SAR) using computational models (e.g., molecular docking) to predict interactions absent in current datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.